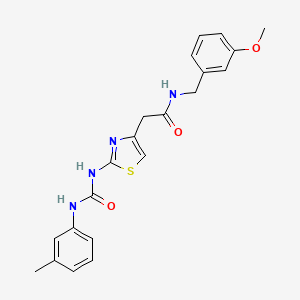

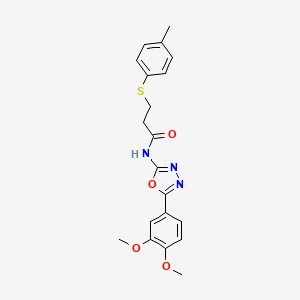

![molecular formula C11H21Cl2N3O2S B3009080 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride CAS No. 1171911-98-0](/img/structure/B3009080.png)

4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride, also known as ADP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been synthesized through a number of methods. ADP has been found to have a wide range of applications in scientific research, including its use as a tool to study the mechanism of action of various biological processes.

科学的研究の応用

Molecular Conformation and Tautomeric Forms

Sulfonamide derivatives, closely related to 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride, are significant in bioorganic and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules are directly related to their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance have been employed to identify tautomeric forms of similar compounds (Erturk, Gumus, Dikmen, & Alver, 2016).

Molecular Interactions in Crystals and Solutions

Sulfonamides, including compounds similar to this compound, are studied for their molecular interactions in crystals and solutions. This includes analysis of crystal structures, thermodynamic functions of sublimation, solubility in various solvents, and the thermodynamics of solvation processes (Perlovich et al., 2008).

Chemotherapeutic Effects

Para-amino-benzene-sulfonamide derivatives, which are structurally related, have been studied for their specific chemotherapeutic effects in infections, particularly beta-hemolytic streptococcic infection. These studies contribute to understanding the mode of action of these substances (Long & Bliss, 1937).

Anticancer and Antioxidant Effects

Recent studies on benzene sulfonamide derivatives, which are structurally similar to this compound, have shown potential usage as anticancer agents. Molecular docking studies are utilized to analyze the binding energy and interactions with specific cancer cell lines, providing insights into their potential therapeutic applications (Mohamed et al., 2022).

Development of Receptor Antagonists

Sulfonamide structures are used in the development of receptor antagonists, demonstrating their potential in therapeutic applications. Innovations in synthesis methods have led to the discovery of compounds with high potency and selectivity for certain receptors (Yan et al., 2006).

Electrophysiological Activity

Studies have been conducted on N-substituted benzene-sulfonamides, showing significant electrophysiological activity. These compounds have shown potential as class III agents in cardiac electrophysiological assays (Morgan et al., 1990).

Antibacterial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This research highlights the antimicrobial potential of sulfonamide compounds (Ghorab et al., 2017).

Polymeric Compound Modification

Amine compounds, including benzene sulfonamide derivatives, have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal activities. These modifications suggest potential medical applications of these polymers (Aly & El-Mohdy, 2015).

特性

IUPAC Name |

4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S.2ClH/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11;;/h4-7,13H,3,8-9,12H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHNAMMUMMMRPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

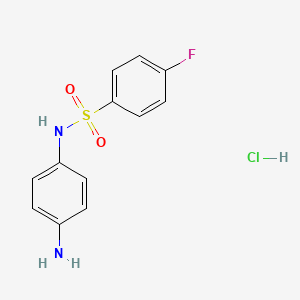

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

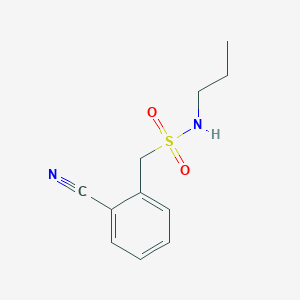

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

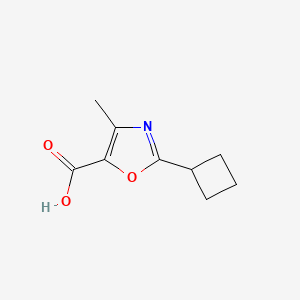

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)